1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione
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Overview
Description
1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, an azetidine ring, and a pyrrolidine-2,5-dione moiety
Mechanism of Action
Biochemical Pathways
Compounds containing isoxazole, azetidine, and pyrrolidine rings are known to exhibit diversified biological and pharmacological activity .
Result of Action
Compounds containing isoxazole, azetidine, and pyrrolidine rings have been found to exhibit diversified biological and pharmacological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxazole ring through the Robinson–Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . The azetidine ring can be introduced via cyclization reactions involving appropriate precursors under controlled conditions. The final step often involves the coupling of the oxazole and azetidine intermediates with the pyrrolidine-2,5-dione moiety under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds containing the oxazole ring, such as oxaprozin and mubritinib, which have various biological activities.
Azetidine Derivatives: Molecules like azetidine-2-carboxylic acid, known for their unique structural properties.
Pyrrolidine-2,5-dione Derivatives: Compounds such as thalidomide, which have significant pharmacological effects.
Uniqueness
1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione is unique due to its combination of three distinct functional groups, each contributing to its overall chemical and biological properties
Properties
IUPAC Name |
1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-7-4-9(13-19-7)12(18)14-5-8(6-14)15-10(16)2-3-11(15)17/h4,8H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZATTDJXCHIGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)N3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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